molecular formula C12H10BrFN2O2S B13001447 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide

4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide

Cat. No.: B13001447
M. Wt: 345.19 g/mol
InChI Key: BPIHTMMHYSVFRJ-UHFFFAOYSA-N
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Description

4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides have been widely used as antibacterial agents and have shown potential in various therapeutic applications, including antitumor, antidiabetic, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the reaction of 4-bromo-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in maintaining pH balance in cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison: 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in inhibiting carbonic anhydrase IX and demonstrates broader antimicrobial activity .

Properties

Molecular Formula

C12H10BrFN2O2S

Molecular Weight

345.19 g/mol

IUPAC Name

4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10BrFN2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2

InChI Key

BPIHTMMHYSVFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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